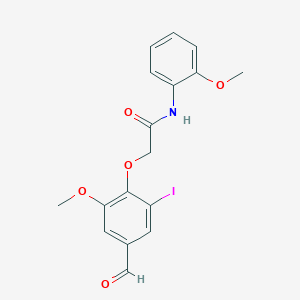

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16INO5/c1-22-14-6-4-3-5-13(14)19-16(21)10-24-17-12(18)7-11(9-20)8-15(17)23-2/h3-9H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPJKKUKEKDOCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2I)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16INO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the core phenolic structure. One common approach is to start with a phenol derivative, which undergoes halogenation to introduce the iodine atom at the 2-position. Subsequent steps may include methylation to introduce the methoxy groups and formylation to add the formyl group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The formyl group can be oxidized to a carboxylic acid.

Reduction: : The iodine atom can be reduced to an iodide.

Substitution: : The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

Oxidation: : The major product is the corresponding carboxylic acid.

Reduction: : The major product is the iodide derivative.

Substitution: : The products vary based on the substituting group.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

Biology: : It may serve as a probe or inhibitor in biochemical studies.

Medicine: : Potential use in drug discovery and development.

Industry: : Application in the synthesis of materials and chemicals.

Mechanism of Action

The mechanism by which 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The compound shares structural homology with several acetamide derivatives, differing primarily in substituent groups. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

Halogen Substitution :

- The iodo substituent in ZX-AC000943 increases molecular weight and polarizability compared to bromo (Y501-6210) or chloro (Ani9) analogs. Iodine’s larger atomic radius may enhance van der Waals interactions in biological systems .

- Bromo analogs (e.g., Y501-6210) are lighter and may exhibit faster metabolic clearance due to reduced steric hindrance .

N-Linked Groups: Electron-donating groups (e.g., 2-methoxyphenyl in ZX-AC000943) improve solubility compared to electron-withdrawing groups like nitro (CAS 247592-74-1) .

Functional Group Impact :

Biological Activity

2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide, with the CAS number 692276-01-0, is a complex organic compound characterized by its unique molecular structure, which includes a formyl group, an iodine atom, and multiple methoxy groups. Its molecular formula is , and it has a molecular weight of approximately 441.22 g/mol. The presence of these functional groups suggests significant potential for diverse biological activities.

Chemical Structure and Properties

The compound features a phenoxy group that enhances its reactivity and biological activity. The structural characteristics can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 441.22 g/mol |

| Key Functional Groups | Formyl, Iodo, Methoxy |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological behavior of the compound. The presence of iodine and methoxy groups may enhance lipophilicity and improve cellular uptake, which is essential for biological efficacy.

Comparison with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide | Lacks methoxy substitution on nitrogen | Moderate antimicrobial activity | |

| 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-furylmethyl)acetamide | Contains a furylmethyl group | Potential anticancer properties | |

| 2-(4-formyl-3-nitrophenoxy)-N-(2-methoxyphenyl)acetamide | Contains a nitro group instead of iodine | Enhanced anti-inflammatory effects |

The uniqueness of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide lies in its specific combination of functional groups, particularly the presence of iodine and multiple methoxy groups, which may contribute to distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, research on structurally similar compounds provides valuable insights:

- Antimicrobial Studies : Research has shown that acetamides with methoxy substitutions exhibit varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. For instance, compounds with multiple methoxy groups were found to enhance activity against certain pathogens .

- Cancer Research : A study highlighted that derivatives containing phenolic structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that the phenoxy group in our compound could similarly contribute to anticancer effects .

- Inflammation Models : In animal models, compounds analogous to 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide demonstrated reduced inflammation markers, indicating potential utility in treating inflammatory diseases .

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Iodination | NIS, DCM, −20°C, 12 h | 65–75 | |

| Acetamide Coupling | EDC, HOBt, DMF, RT, 24 h | 70–85 | |

| Purification | Silica gel (hexane:EtOAc = 3:1) | >95% purity |

Basic: Which spectroscopic methods are essential for characterizing this compound?

Methodological Answer:

NMR Spectroscopy :

- ¹H NMR : Identifies methoxy (δ 3.7–3.9 ppm), formyl (δ 9.8–10.2 ppm), and aromatic protons. Splitting patterns confirm substitution positions .

- ¹³C NMR : Confirms carbonyl (δ 165–170 ppm) and iodine-adjacent carbons (deshielded to δ 130–140 ppm) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (expected for C₁₇H₁₅INO₅: ~432 g/mol) and fragmentation patterns .

IR Spectroscopy : Detects carbonyl stretches (amide C=O at ~1650 cm⁻¹, formyl C=O at ~1700 cm⁻¹) .

Q. Table 2: Example NMR Data for Key Functional Groups

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Methoxy (-OCH₃) | 3.78 (s) | 55.2 |

| Formyl (-CHO) | 9.92 (s) | 192.4 |

| Aromatic C-I | - | 138.5 |

Advanced: How can researchers resolve discrepancies in NMR data during structural elucidation?

Methodological Answer:

Discrepancies often arise from impurities, solvent effects, or dynamic processes. Strategies include:

Deuterated Solvent Testing : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

2D NMR (COSY, HSQC) : Resolve overlapping signals; HSQC correlates ¹H-¹³C for unambiguous assignment .

Variable Temperature NMR : Detect conformational changes (e.g., hindered rotation in amide bonds) causing peak splitting .

Impurity Profiling : Use HPLC-MS to identify by-products (e.g., incomplete deprotection) and adjust purification protocols .

Advanced: What strategies optimize the iodination step to maximize yield and selectivity?

Methodological Answer:

Iodination efficiency depends on:

Electrophile Choice : NIS offers better regioselectivity than ICl for aromatic systems .

Solvent and Temperature : Dichloromethane (DCM) at −20°C minimizes side reactions (e.g., over-iodination) .

Catalysts : Lewis acids like BF₃·Et₂O enhance electrophilic substitution .

Monitoring : TLC (Rf = 0.5 in hexane:EtOAc) or in-situ IR to track reaction progress .

Q. Table 3: Iodination Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.